N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide
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Overview
Description
The compound “N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an imidazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and imidazole rings would likely contribute to the rigidity of the molecule, while the benzamide group could participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole and imidazole rings might participate in electrophilic substitution reactions, while the benzamide group could undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the oxadiazole and imidazole rings might contribute to its stability and solubility .
Scientific Research Applications
- This methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the retro-Michael reaction. Both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .
- The compound’s structural characteristics make it easier to bind with target molecules, and β-azolyl ketones (such as this compound) have been explored for their potential in fungicides, bactericides, and herbicides .
- While not directly mentioned for this compound, related triazole derivatives have demonstrated anti-inflammatory effects. Some derivatives inhibited paw edema by up to 77% within 3 hours .
Catalysis and Organic Synthesis
Biological Activity and Drug Development
Anti-Inflammatory Properties
Heteroarylated Carbonyl Compounds
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4/c1-35-23-12-9-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-7-10-19(11-8-17)30-26(34)20-5-3-4-6-21(20)28/h3-13,15-16H,14H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFVHYOOIPVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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